3-(benzylsulfamoyl)-N-(diphenylmethyl)-4-methoxybenzamide
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Overview
Description
3-(benzylsulfamoyl)-N-(diphenylmethyl)-4-methoxybenzamide is an organic compound with a complex structure that includes benzylsulfamoyl, diphenylmethyl, and methoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfamoyl)-N-(diphenylmethyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzylsulfamoyl Intermediate: The reaction of benzylamine with chlorosulfonic acid to form benzylsulfamoyl chloride.
Coupling with Diphenylmethylamine: The benzylsulfamoyl chloride is then reacted with diphenylmethylamine in the presence of a base such as triethylamine to form the intermediate product.
Methoxybenzamide Formation: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfamoyl)-N-(diphenylmethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group would yield sulfonic acid derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or specific binding affinities.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(benzylsulfamoyl)-N-(diphenylmethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The benzylsulfamoyl group can form strong hydrogen bonds with target proteins, while the diphenylmethyl and methoxybenzamide groups can enhance binding affinity through hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(benzylsulfamoyl)-N-(phenylmethyl)-4-methoxybenzamide: Similar structure but with a phenylmethyl group instead of a diphenylmethyl group.
3-(benzylsulfamoyl)-N-(diphenylmethyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
3-(benzylsulfamoyl)-N-(diphenylmethyl)-4-methoxybenzamide is unique due to the presence of the diphenylmethyl group, which can enhance binding affinity and specificity for certain molecular targets compared to similar compounds. This makes it a valuable compound for the development of new drugs and materials.
Properties
IUPAC Name |
N-benzhydryl-3-(benzylsulfamoyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4S/c1-34-25-18-17-24(19-26(25)35(32,33)29-20-21-11-5-2-6-12-21)28(31)30-27(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-19,27,29H,20H2,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLULEZFTHFCQOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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